molecular formula C21H26ClN3O2S B2576896 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 946248-38-0

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No. B2576896
CAS RN: 946248-38-0
M. Wt: 419.97
InChI Key: RQZSBVWIXSNQNZ-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide, also known as AZTO, is a novel compound that has gained significant attention in recent years due to its potential use in scientific research. AZTO is a small molecule drug that has been shown to have promising effects in various biological systems. In

Scientific Research Applications

Synthesis and Characterization of Polymers

Research on novel polymers incorporating thiophene units, such as those by Tapia et al. (2010), highlights the synthesis and characterization of polythiophenes with different side chains, focusing on their thermal, optical, and electrochemical properties. These findings underscore the potential of thiophene-containing compounds in materials science, particularly in developing advanced polymers with tailored properties for electronic applications (Tapia et al., 2010).

Catalytic Applications

The work by De et al. (2017) on copper-catalyzed coupling reactions demonstrates the versatility of thiophene-based ligands in facilitating the amidation of aryl chlorides. This research suggests that compounds with thiophene and amide functionalities could serve as effective ligands in catalytic systems, offering a pathway to efficient synthesis of complex organic molecules (De et al., 2017).

Corrosion Inhibition

In the field of corrosion science, the study by Daoud et al. (2014) investigates thiophene-based Schiff bases as corrosion inhibitors for metals in acidic environments. This research indicates that compounds with thiophene moieties can exhibit strong adsorption onto metal surfaces, offering protection against corrosion. Such applications are crucial in industrial settings where metal preservation is of paramount importance (Daoud et al., 2014).

Anti-Tumor Agents

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety by Gomha et al. (2016) explores their potential as anti-tumor agents. The study provides evidence that certain thiophene-containing compounds can exhibit significant anti-tumor activity, suggesting a promising area for further drug development and cancer therapy research (Gomha et al., 2016).

properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c22-18-7-5-16(6-8-18)13-23-20(26)21(27)24-14-19(17-9-12-28-15-17)25-10-3-1-2-4-11-25/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSBVWIXSNQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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